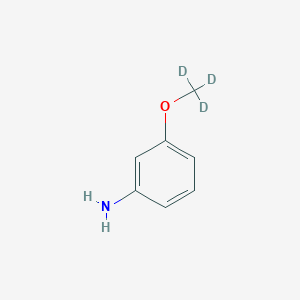
3-(Methoxy-d3)-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxy-d3)-aniline is a deuterated derivative of aniline, where the methoxy group is labeled with deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-aniline typically involves the introduction of a deuterated methoxy group into the aniline structure. One common method is the methylation of 3-hydroxyaniline using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxy-d3)-aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
Applications De Recherche Scientifique
3-(Methoxy-d3)-aniline is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In metabolic studies to understand the biotransformation of aniline derivatives.
Medicine: As a reference standard in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the development of new materials and chemicals with specific isotopic labeling for enhanced properties.
Mécanisme D'action
The mechanism of action of 3-(Methoxy-d3)-aniline involves its interaction with various molecular targets and pathways. The deuterium labeling can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the role of specific enzymes in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyaniline: The non-deuterated analog of 3-(Methoxy-d3)-aniline.
4-Methoxyaniline: An isomer with the methoxy group at the para position.
2-Methoxyaniline: An isomer with the methoxy group at the ortho position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in research applications where isotopic effects are significant.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
126.17 g/mol |
Nom IUPAC |
3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3/i1D3 |
Clé InChI |
NCBZRJODKRCREW-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC(=C1)N |
SMILES canonique |
COC1=CC=CC(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


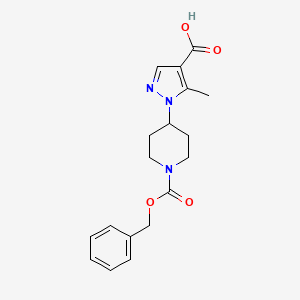
![2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid](/img/structure/B13503107.png)
![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
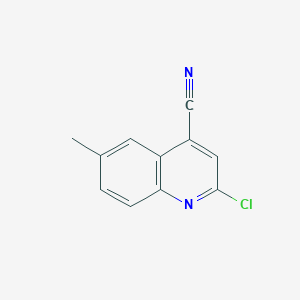
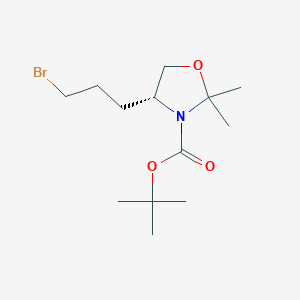
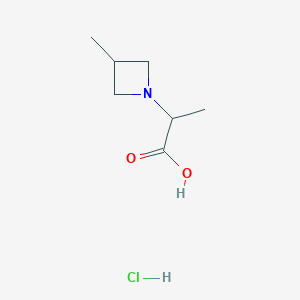
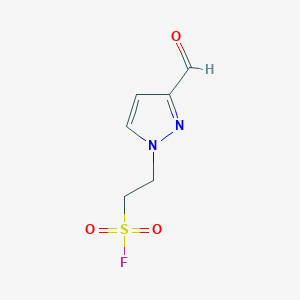
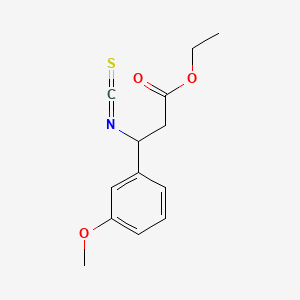
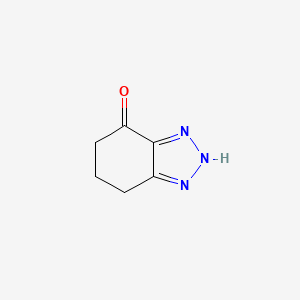
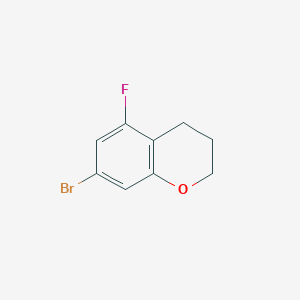
![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
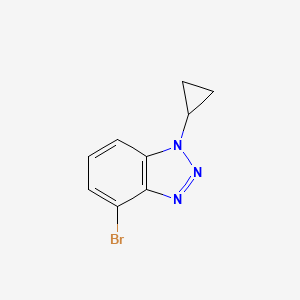
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
